molecular formula C14H22F3NO4 B3226352 1-tert-Butyl 4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate CAS No. 1255099-09-2

1-tert-Butyl 4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate

Cat. No.: B3226352
CAS No.: 1255099-09-2
M. Wt: 325.32 g/mol
InChI Key: JYUWLRUMOZOHRW-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate (CAS 1255099-09-2) is a piperidine-based dicarboxylate derivative with a trifluoromethyl substituent at the 4-position. Its molecular formula is C₁₄H₂₂F₃NO₄, and it has a molecular weight of 325.32 g/mol . The compound is characterized by the presence of a tert-butyl ester at the 1-position and an ethyl ester at the 4-position, which confer steric protection and modulate solubility. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery, particularly in kinase inhibitor and PROTAC (proteolysis-targeting chimera) development .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F3NO4/c1-5-21-10(19)13(14(15,16)17)6-8-18(9-7-13)11(20)22-12(2,3)4/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUWLRUMOZOHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Halogenated Substituents : The CF₃ group in the target compound offers superior metabolic stability compared to iodomethyl (CH₂I) or chloroethyl (CH₂CH₂Cl) derivatives, which are prone to nucleophilic substitution .
  • Aromatic vs.

Efficiency Insights :

  • The iodomethyl derivative achieves the highest yield (95%) due to optimized lithium diisopropylamide (LDA) conditions .
  • Lower yields for the dichlorobiphenyl variant (44%) reflect challenges in cross-coupling sterically hindered boronic acids .

Q & A

Basic Synthesis Optimization: What reaction conditions yield optimal purity and efficiency for synthesizing 1-tert-Butyl 4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate?

Answer:
Key steps involve multi-step alkylation and carboxylation reactions under inert atmospheres. For example:

  • Lithium diisopropylamide (LDA) in THF at -78°C facilitates deprotonation, followed by iodomethane addition at ambient temperature to introduce substituents (yield: 88–99%) .
  • Potassium carbonate (K₂CO₃) in DMF at 100°C promotes nucleophilic substitution, achieving 86–99% yields for C–S bond formation .
  • Cs₂CO₃ in DMF at 100°C enables coupling with aromatic amines (e.g., quinazolin-8-ol derivatives) but with lower yields (24.5%), highlighting solvent and base sensitivity .

Recommendation: Prioritize anhydrous conditions, inert gas purging, and stoichiometric control for reproducibility. Monitor reaction progress via TLC or LCMS .

Basic Handling and Safety: What precautions are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if aerosolization occurs .
  • Ventilation: Work in a fume hood to avoid inhalation of volatile intermediates (e.g., iodomethane) .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note: No acute toxicity data are fully established; treat as a potential irritant and mutagen .

Basic Analytical Characterization: Which techniques validate the structural integrity of this compound?

Answer:

  • LCMS/HPLC: Confirm molecular weight (e.g., m/z 448.3 [M+H]⁺) and purity (>95%) .
  • X-ray Crystallography: Resolve stereochemistry and confirm substituent positions in crystalline derivatives (e.g., related dihydropyridines) .
  • NMR (¹H/¹³C): Assign peaks for tert-butyl (δ ~1.4 ppm), ethyl esters (δ ~4.1 ppm), and trifluoromethyl (δ ~-60 ppm in ¹⁹F NMR) .

Tip: Use deuterated DMSO or CDCl₃ for solubility challenges in aromatic intermediates .

Advanced Mechanistic Insights: How do steric and electronic effects influence reactivity at the piperidine ring?

Answer:
The trifluoromethyl group introduces strong electron-withdrawing effects, directing electrophilic attacks to the 4-position of the piperidine ring. Steric hindrance from the tert-butyl group slows nucleophilic substitution at the 1-position, favoring reactions at the ethyl ester or trifluoromethyl sites .

  • Case Study: Coupling with thiophenols proceeds via SN2 at the iodomethyl group, facilitated by K₂CO₃ in DMF .
  • Computational Modeling: DFT studies (PubChem data) predict charge distribution and reactive sites, aligning with experimental regioselectivity .

Advanced Data Contradictions: How to reconcile discrepancies in reported reaction yields (e.g., 24.5% vs. 99%)?

Answer:
Yield variations arise from:

  • Substrate Purity: Impurities in starting materials (e.g., 4-but-2-ynyloxy-benzenethiol) reduce coupling efficiency .
  • Catalyst Loading: Palladium acetate/XPhos systems improve cross-coupling yields but require strict anhydrous conditions .
  • Workup Methods: Chromatography vs. crystallization—manual purification can lead to losses in low-yield reactions .

Mitigation: Standardize substrate quality, optimize catalyst ratios (e.g., 1:1.2 for amine coupling), and automate purification .

Advanced Applications in Drug Discovery: How is this compound used to synthesize bioactive analogs?

Answer:
It serves as a versatile intermediate for:

  • Kinase Inhibitors: Coupling with quinazolin-8-ol derivatives via nucleophilic aromatic substitution .
  • Anticancer Agents: Functionalization at the 4-position with thiophenyl or fluorophenyl groups enhances cytotoxicity .
  • Protease Inhibitors: The trifluoromethyl group improves metabolic stability in peptidomimetic scaffolds .

Case Study: A 99% yield was achieved for a thioether-linked analog with anti-proliferative activity against HCT116 cells .

Advanced Computational Modeling: Can in silico methods predict regioselectivity in derivatization reactions?

Answer:
Yes.

  • Molecular Dynamics (MD): Simulate transition states to identify kinetically favored reaction pathways (e.g., iodomethyl substitution over ester hydrolysis) .
  • Docking Studies: Predict binding affinities of derivatives to targets like EGFR or PARP, guiding rational design .

Tools: Use Gaussian or Schrödinger Suite with PubChem-derived parameters (InChI key: DTDMZRDLDWHTSR-UHFFFAOYSA-N) .

Advanced Stability and Degradation: What conditions trigger decomposition of this compound?

Answer:

  • Hydrolytic Degradation: Ethyl ester groups hydrolyze in aqueous base (e.g., NaOH/THF at 60°C), forming dicarboxylic acids .
  • Thermal Stability: Decomposition above 150°C releases CO₂ and tert-butanol, confirmed by TGA-DSC .
  • Light Sensitivity: UV exposure induces radical formation at the trifluoromethyl group; store in amber vials at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate

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